p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

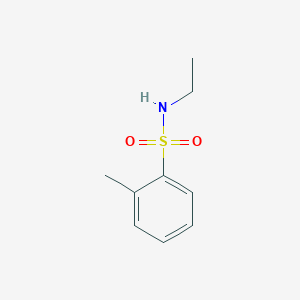

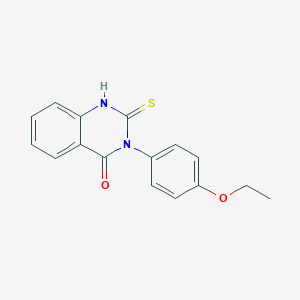

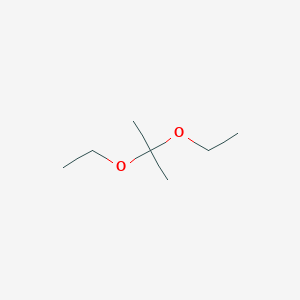

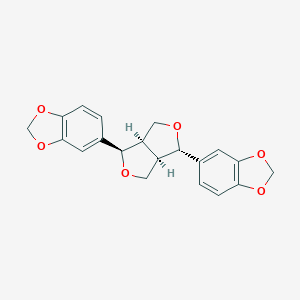

P-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide is a chemical compound with the molecular formula C16H16ClNO2 . It has a molecular weight of 289.75 g/mol.

Synthesis Analysis

Benzamides, such as p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

P-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide has a density of 1.241g/cm3 and a boiling point of 516.3ºC at 760mmHg . The melting point is not specified .Applications De Recherche Scientifique

Synthesis of Benzamides

Benzamides, including “4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide”, are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Pharmaceutical Applications

Benzamides are widely used in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Industrial Applications

Benzamides are also used in industries such as paper, plastic, and rubber . They serve as an intermediate product in the synthesis of various materials.

Agricultural Applications

In the agricultural sector, benzamides are used due to their unique properties .

Antiplatelet Activity

Amide derivatives, including benzamides, show antiplatelet activity . This makes them useful in the development of drugs for cardiovascular diseases.

Therapeutic Agents

Benzamides are used as an intermediate product in the synthesis of therapeutic agents . This makes them crucial in the development of new drugs and treatments.

Molecular Docking

The compound “2-(p-Chlorobenzamido)-3-phenyl-1-propanol” has been used in structural-based molecular docking approaches . This helps in understanding the possible binding modes of the compounds with proteins, aiding in drug design.

Chemical Analysis

The compound “4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide” can be analyzed using techniques like NMR, HPLC, LC-MS, UPLC & more . This helps in understanding its chemical properties and behavior.

Safety and Hazards

While specific safety and hazard information for p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide is not available, benzamides in general are considered harmful if swallowed and are suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products .

Mécanisme D'action

Target of Action

Benzamides, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzamides are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Benzamides are known to be involved in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Benzamides, in general, are known to have diverse pharmacokinetic properties, depending on their specific chemical structures .

Result of Action

Benzamides are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzamides .

Propriétés

IUPAC Name |

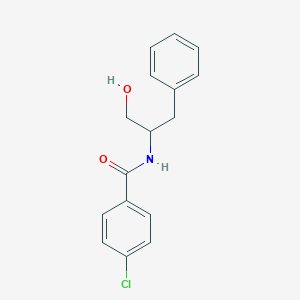

4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMBCABMTXUHPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940640 |

Source

|

| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide | |

CAS RN |

19071-58-0 |

Source

|

| Record name | Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)